molecular formula C10H6I2O2 B3037149 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 444144-09-6

3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B3037149
CAS No.: 444144-09-6
M. Wt: 411.96 g/mol
InChI Key: JXRKIQIYZBNKDW-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C10H6I2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two iodine atoms at the 3 and 5 positions and a prop-2-yn-1-yloxy group at the 4 position.

Mechanism of Action

Target of Action

Similar compounds have been used for chemical probe synthesis , suggesting that this compound may also interact with biological targets.

Mode of Action

It’s worth noting that similar compounds allow for uv light-induced covalent modification of a biological target . This suggests that 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde may also interact with its targets in a similar manner.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Diiodo-4-(prop-2-yn-1-yloxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial applications .

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-diiodo-4-prop-2-ynoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRKIQIYZBNKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1I)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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